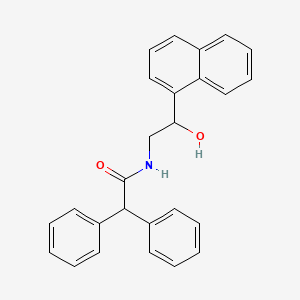

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

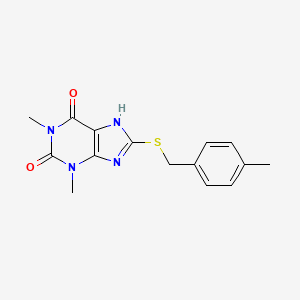

“N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,2-diphenylacetamide” is a complex organic compound. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The compound also has an acetamide group (-NHCOCH3), which is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene ring system is planar and aromatic, which contributes to the stability of the molecule. The hydroxyethyl group may allow for hydrogen bonding, and the diphenylacetamide group would add further complexity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The naphthalene ring might undergo electrophilic aromatic substitution reactions, and the acetamide group could be involved in various nucleophilic substitution or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the naphthalene ring might make the compound relatively nonpolar and hydrophobic. The compound might have a relatively high melting point and boiling point due to the large size and complexity of the molecule .Scientific Research Applications

Anti-Parkinson's Activity

A study conducted by Gomathy et al. (2012) explored the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives and evaluated their anti-Parkinson's activity. The derivatives showed significant anti-Parkinson's activity in an in vivo model, suggesting potential therapeutic applications in Parkinson's disease management (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Antibacterial and Modulatory Activity

Research by Figueredo et al. (2020) focused on the antibacterial and modulatory activity of certain naphthalene derivatives. The study highlighted the potential of these compounds to enhance the efficacy of antibiotics against resistant bacterial strains, suggesting their use as adjuvant therapies (Figueredo, Ramos, Paz, Silva, Camara, Oliveira-Tintino, Tintino, Farias, Coutinho, & Fonteles, 2020).

Anticancer Screening

A paper by Dhuda et al. (2021) reported the click chemistry-based synthesis of new 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles and their anticancer screening. Some synthesized molecules exhibited potent inhibitory activities against various cancer cell lines, underscoring their potential in anticancer drug development (Dhuda, Kapadiya, Ladva, Jivani, & Modha, 2021).

Aminopeptidase N Inhibition

Lee et al. (2005) identified N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide as a potent inhibitor of aminopeptidase N, highlighting its anti-angiogenic activity. This discovery opens new avenues for research into treatments for diseases where angiogenesis plays a key role, such as cancer and age-related macular degeneration (Lee, Shim, Jung, Lee, & Kwon, 2005).

Friedel-Crafts Acylation

Wilshire (1967) studied the reaction of NN-diphenylcarbamoyl chloride with aromatic compounds under Friedel-Crafts conditions, yielding aromatic acid NN-diphenylamides. This research contributes to the understanding of acylation reactions and their applications in synthesizing complex organic compounds (Wilshire, 1967).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological macromolecules through pi stacking (due to the aromatic rings), hydrogen bonding (due to the hydroxyethyl group), or other types of intermolecular interactions.

properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO2/c28-24(23-17-9-15-19-10-7-8-16-22(19)23)18-27-26(29)25(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-17,24-25,28H,18H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMXWXHRQGSCBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Chloroanilino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone](/img/structure/B2721400.png)

![1,4-Bis[(5-fluoro-2-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2721410.png)

![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2721413.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide](/img/structure/B2721417.png)

![2-Chloro-1-spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylethanone](/img/structure/B2721419.png)